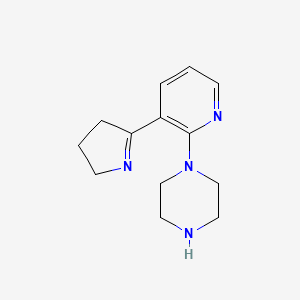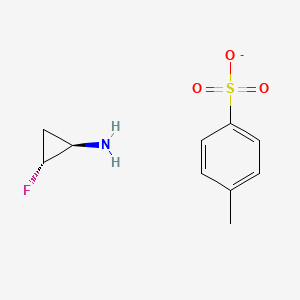
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Pyridinring, einen Dihydropyrrolring und einen Piperazinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von Pyridinderivaten mit Dihydropyrrol und Piperazin unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Kupplungsreaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie Durchflussreaktoren und automatisierte Synthesesysteme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4, CrO3 und andere starke Oxidationsmittel.
Reduktion: H2-Gas mit Pd/C-Katalysator.
Substitution: NaH, Alkylhalogenide und andere Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Pyridin-N-Oxide ergeben, während die Reduktion vollständig gesättigte Piperazinderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.
Medizin: Erforscht wegen seiner möglichen therapeutischen Eigenschaften, einschließlich entzündungshemmender und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Polymeren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade hängen von der spezifischen Anwendung ab, aber häufige Zielstrukturen sind G-Protein-gekoppelte Rezeptoren (GPCRs) und Ionenkanäle .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyridin, 3-(1-Pyrrolin-2-yl):
2-(3-Pyridyl)-1-Pyrrolin: Eine weitere verwandte Verbindung mit einer ähnlichen Pyridin- und Pyrrolinstruktur.
Einzigartigkeit
1-(3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-yl)piperazin ist aufgrund des Vorhandenseins des Piperazinrings einzigartig, der diesem Stoff besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal verstärkt sein Potenzial als vielseitiger Baustein in der synthetischen Chemie und seine Wirksamkeit in biologischen Anwendungen .
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-[3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C13H18N4/c1-3-11(12-4-2-5-15-12)13(16-6-1)17-9-7-14-8-10-17/h1,3,6,14H,2,4-5,7-10H2 |
InChI-Schlüssel |
FBDCZBVXPNVJPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)C2=C(N=CC=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)





![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)




